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In-Depth Technical Guide: Discovery and Characterization of Rucaparib Metabolite M309

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Compound of Interest		
Compound Name:	Rucaparib metabolite M309	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, is a crucial therapeutic agent in the treatment of ovarian and prostate cancers, particularly in patients with BRCA mutations. The clinical efficacy and safety of any drug are intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of the discovery and characterization of M309, a minor but important metabolite of Rucaparib. Understanding the formation, properties, and potential biological activities of such metabolites is paramount for a complete pharmacological profile of the parent drug.

Discovery and Metabolic Pathway

The identification of Rucaparib's metabolites, including M309, was primarily achieved through a human radiolabeled mass balance study. In this pivotal trial, a single oral dose of [14C]-Rucaparib was administered to patients with advanced solid tumors to trace the drug's absorption, distribution, metabolism, and excretion (ADME).[1]

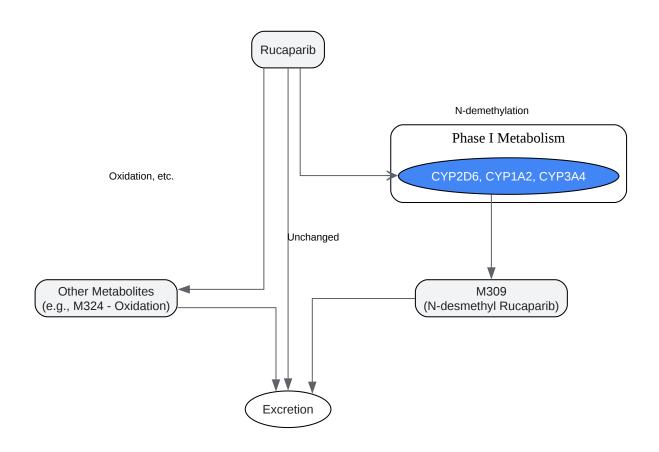
Metabolite profiling of plasma, urine, and feces revealed that Rucaparib undergoes several biotransformation reactions, including oxidation, N-demethylation, N-methylation, and glucuronidation.[1] Seven metabolites were identified, with unchanged Rucaparib and the oxidative metabolite M324 being the most abundant drug-related components in all matrices.[1]



M309 was characterized as a product of N-demethylation of the Rucaparib parent molecule.[2] This metabolic reaction involves the removal of a methyl group from a nitrogen atom, a common pathway for drugs containing N-methyl moieties.

Metabolic Pathway of Rucaparib to M309

The formation of M309 is a Phase I metabolic reaction. The primary enzymes responsible for the metabolism of Rucaparib are Cytochrome P450 (CYP) enzymes. In vitro studies have indicated that Rucaparib is primarily metabolized by CYP2D6, and to a lesser extent by CYP1A2 and CYP3A4.[3][4] It is therefore highly probable that one or more of these CYP isoforms mediate the N-demethylation of Rucaparib to form M309.



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Metabolic pathway of Rucaparib leading to the formation of M309.

Characterization of M309

The characterization of M309 was accomplished through a combination of chromatographic separation and mass spectrometric detection.

Quantitative Data

While M309 is considered a minor metabolite, its presence in human plasma has been quantified. The following table summarizes the available quantitative data for M309 from the human radiolabeled study.

Parameter	Value	Reference
Proposed Structure	N-desmethyl Rucaparib	[2]
Retention Time (min)	Not explicitly stated for M309	-
Observed m/z (M+H)+	309	[2]
% of Radioactivity in Plasma (AUC 0-inf)	Trace	[2]

It is important to note that "trace" indicates a very low relative abundance compared to the parent drug and the major metabolite M324.

Experimental Protocols Human Radiolabeled ([14C]-Rucaparib) Study

Objective: To determine the absorption, metabolism, and excretion of Rucaparib and to characterize its metabolites in humans.

Methodology:

- Study Population: Patients with advanced solid tumors.[1]
- Dosing: A single oral dose of 600 mg [14C]-Rucaparib was administered.[1]



- Sample Collection: Blood, plasma, urine, and feces were collected at various time points.[1]
- Radioactivity Measurement: Total radioactivity in all biological matrices was measured by liquid scintillation counting (LSC).[1]
- Metabolite Profiling and Identification:
 - Plasma, urine, and fecal extracts were analyzed by high-performance liquid chromatography (HPLC) with radiochemical detection to separate the parent drug from its metabolites.
 - Structural elucidation of the metabolites was performed using liquid chromatographytandem mass spectrometry (LC-MS/MS). The chemical structures were elucidated using MS2 or MS3 fragmentation.[3]

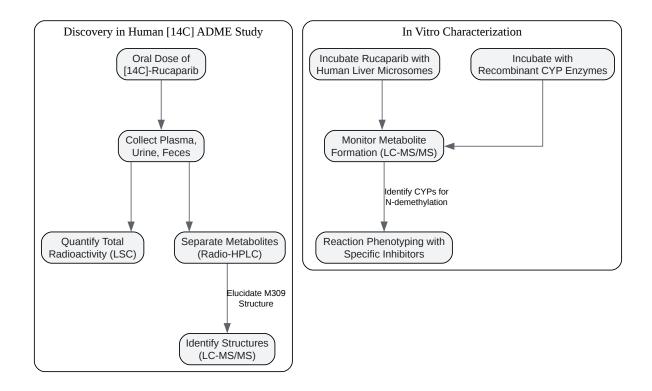
In Vitro Metabolism Studies

Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of Rucaparib.

Methodology:

- System: Human liver microsomes (HLMs) or recombinant human CYP enzymes.
- Incubation: Rucaparib was incubated with the enzyme systems in the presence of necessary cofactors (e.g., NADPH).
- Analysis: The formation of metabolites was monitored over time using LC-MS/MS.
- Reaction Phenotyping: Specific CYP inhibitors or antibodies were used to identify the contribution of individual CYP isoforms to Rucaparib metabolism.





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Experimental workflow for the discovery and characterization of M309.

Pharmacological Activity of M309

To date, there is no publicly available information on the specific pharmacological activity of the M309 metabolite. The focus of non-clinical and clinical studies has been on the parent drug, Rucaparib, and its major metabolite, M324, which has been reported to be inactive.[6] Given that M309 is present in only trace amounts in human plasma, its contribution to the overall efficacy or toxicity of Rucaparib is presumed to be minimal. However, a comprehensive



understanding would necessitate further investigation into its potential PARP inhibitory activity and other off-target effects.

Conclusion

The N-desmethyl metabolite of Rucaparib, M309, has been successfully identified and structurally characterized as a minor metabolite in humans. Its formation is attributed to CYP-mediated N-demethylation, likely involving CYP2D6, CYP1A2, and/or CYP3A4. While quantitative data confirm its presence in plasma at trace levels, a detailed pharmacological profile of M309 remains to be elucidated. The in-depth analysis of even minor metabolites is a critical component of drug development, ensuring a thorough understanding of a drug's disposition and potential for drug-drug interactions or unexpected biological activities. Further research into the specific biological properties of M309 would provide a more complete picture of the clinical pharmacology of Rucaparib.

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